ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate
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Overview
Description
Ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions to introduce the sulfonyloxymethyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and the target of interest .
Comparison with Similar Compounds
Ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its broad-spectrum antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
64230-57-5 |
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Molecular Formula |
C19H19NO6S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H19NO6S/c1-3-25-18(22)19(15-6-4-5-7-16(15)20-17(19)21)12-26-27(23,24)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,21) |
InChI Key |
KFELLJASVNLJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2NC1=O)COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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